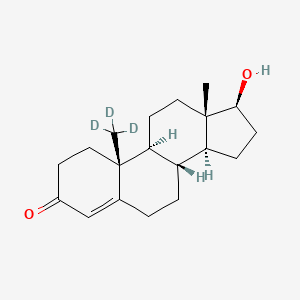![molecular formula C7H6BrN3O B1148602 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-15-3](/img/structure/B1148602.png)
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves several chemical reactions, including nucleophilic substitution, cyclization, and bromination. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides, demonstrates a process starting from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine, followed by cyclization with diethyl maleate and subsequent bromination using phosphorus oxybromide (Niu Wen-bo, 2011).
Molecular Structure Analysis
Molecular structure analysis through methods like X-ray crystallography provides insight into the compound's configuration. In studies of similar pyrazolo[3,4-b]pyridine derivatives, the crystal structure is determined to understand the spatial arrangement of atoms and intermolecular interactions, which are crucial for assessing the compound's chemical behavior and reactivity (J. Ganapathy et al., 2015).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives participate in a variety of chemical reactions, contributing to the synthesis of complex molecules. These reactions include the formation of hydrogen-bonded dimers and chains of rings built from N-H...N and C-H...π(pyridine) hydrogen bonds, showcasing the compound's ability to engage in complex molecular interactions (J. Quiroga et al., 2010).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as thermal stability and crystalline structure, are crucial for their application in material science and organic electronics. For instance, the thermal analysis of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups revealed their stability up to specific temperatures, indicating their suitability for various applications (E. M. El-Menyawy et al., 2019).
Scientific Research Applications
Polyheterocyclic Ring Systems Synthesis : The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used for constructing new polyheterocyclic ring systems. These systems showed potential for in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Optical and Quantum Electronics : Pyrazolo[4,3-b] pyridine derivatives were analyzed for their stability and polycrystalline structure, finding applications in devices showing photovoltaic properties and potential in the field of electronics (El-Menyawy, Zedan, & Nawar, 2019).
Kinase-focussed Library Development : The compound's scaffold was considered for drug-discovery chemistry, particularly for ATP competitive binding to kinase enzymes, which are significant in cancer drug targets (Smyth et al., 2010).
Antitumor Agent Evaluation : Methoxylated fused pyridine ring systems, including pyrazolo[4,3‐c]pyridines, were synthesized and screened for their in vitro antitumor activity, showing promising results against various tumor cell lines (Rostom, Hassan, & El-Subbagh, 2009).
Antiviral and Antitumor Nucleosides Synthesis : C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized and evaluated for their biological activity, displaying moderate cytotoxicity to certain tumor cell lines in culture (Sanghvi et al., 1989).
Synthesis and Biomedical Applications : Pyrazolo[3,4-b]pyridines were analyzed for their diversity, synthetic methods, and biomedical applications, suggesting their broad utility in various biomedical areas (Donaire-Arias et al., 2022).
Anti-inflammatory and Analgesic Activities : 7-Azaindazole chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine displayed significant anti-inflammatory and analgesic activities, with potential for pharmacological applications (Chamakuri, Muppavarapu, & Yellu, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-bromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)10-11-6(5)8/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYHKPFKJSERQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=NNC(=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)